7-(Adamantan-1-YL)-8-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione
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Overview
Description
7-(Adamantan-1-YL)-8-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is a complex organic compound that features a unique structure combining adamantane, methoxyphenyl, and imidazopurine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Adamantan-1-YL)-8-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the adamantane derivative, which is then functionalized to introduce the methoxyphenyl and imidazopurine groups. The reactions often require specific catalysts and conditions, such as acid or base catalysis, and may involve steps like alkylation, cyclization, and oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
7-(Adamantan-1-YL)-8-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 7-(Adamantan-1-YL)-8-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles
- 2-(Adamantan-1-yl)-5-aryltetrazoles
- N-[(adamantan-1-yl)alkyl]acetamides
Uniqueness
Compared to these similar compounds, 7-(Adamantan-1-YL)-8-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C26H29N5O3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
7-(1-adamantyl)-6-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H29N5O3/c1-28-22-21(23(32)29(2)25(28)33)30-14-20(26-11-15-8-16(12-26)10-17(9-15)13-26)31(24(30)27-22)18-4-6-19(34-3)7-5-18/h4-7,14-17H,8-13H2,1-3H3 |
InChI Key |
FLSUDKVKFRAEMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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